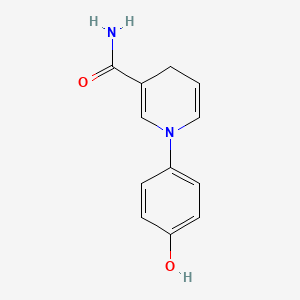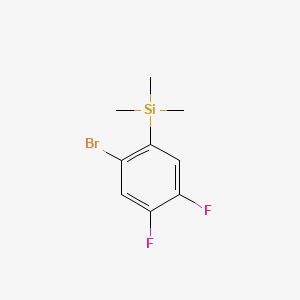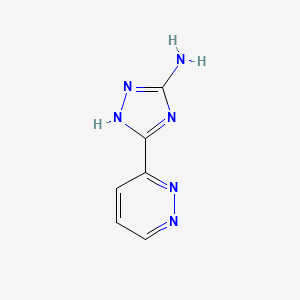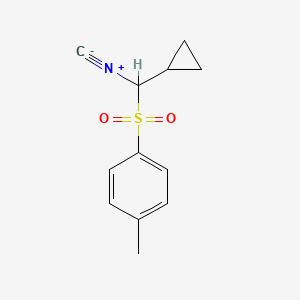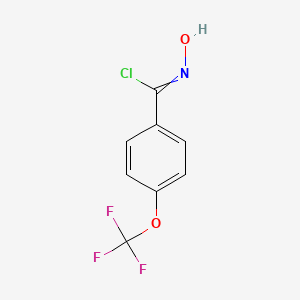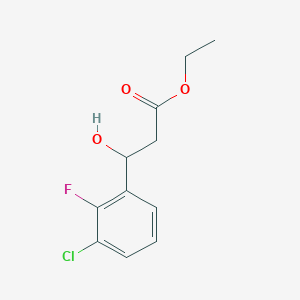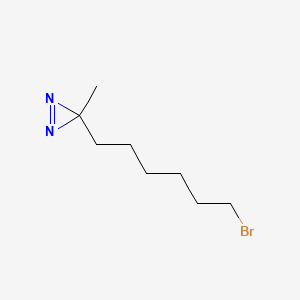
3-(6-Bromohexyl)-3-methyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromohexyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromohexyl group and a methyl group attached to the diazirine ring. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photoaffinity labeling and other photochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-3-methyl-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as an amidine, with a halogenating agent like bromine or chlorine.
Attachment of the Bromohexyl Group: The bromohexyl group can be introduced via a nucleophilic substitution reaction, where a hexyl halide reacts with the diazirine precursor in the presence of a base.
Introduction of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromohexyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light induces the formation of a carbene intermediate, which can react with nearby molecules.
Nucleophilic Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromohexyl group.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to initiate photolysis.
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Major Products Formed
Photolysis: Carbene intermediates that can form covalent bonds with target molecules.
Nucleophilic Substitution: Substituted diazirine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the bromohexyl group.
Scientific Research Applications
3-(6-Bromohexyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites on proteins and other biomolecules.
Biology: Employed in crosslinking experiments to investigate protein-protein and protein-DNA interactions.
Medicine: Utilized in drug discovery to identify potential drug targets and elucidate mechanisms of action.
Industry: Applied in the development of photoreactive materials and coatings for various industrial applications.
Mechanism of Action
The primary mechanism of action of 3-(6-Bromohexyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(6-Bromohexyl)-3-phenyl-3H-diazirine: Similar structure with a phenyl group instead of a methyl group.
3-(6-Bromohexyl)-3-ethyl-3H-diazirine: Similar structure with an ethyl group instead of a methyl group.
3-(6-Bromohexyl)-3-propyl-3H-diazirine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
3-(6-Bromohexyl)-3-methyl-3H-diazirine is unique due to its specific combination of a bromohexyl group and a methyl group, which provides distinct reactivity and photochemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over carbene formation and reactivity.
Properties
Molecular Formula |
C8H15BrN2 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(6-bromohexyl)-3-methyldiazirine |
InChI |
InChI=1S/C8H15BrN2/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI Key |
NXDPOHKGUHHWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


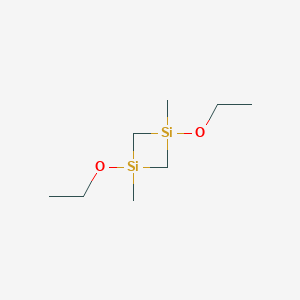

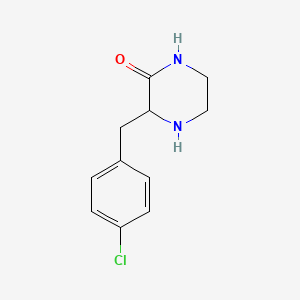
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

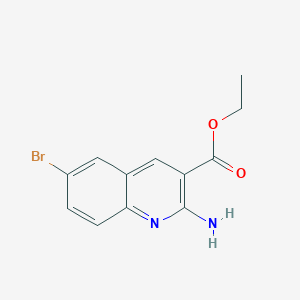
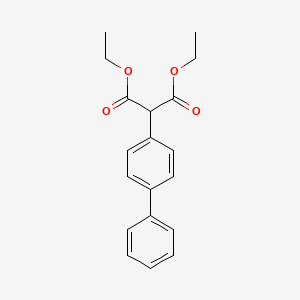
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
